molecular formula C10H6BrClF2N2 B15237041 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole

4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B15237041
M. Wt: 307.52 g/mol
InChI Key: OYYKWWMUKJZEDE-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, as well as a difluoromethyl group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the 2-bromo-4-chlorophenyl precursor, which is then subjected to a series of reactions to introduce the pyrazole ring and the difluoromethyl group.

    Preparation of 2-Bromo-4-chlorophenyl Precursor: This step involves the bromination and chlorination of a phenyl ring to obtain the desired precursor.

    Formation of Pyrazole Ring: The precursor undergoes cyclization with hydrazine derivatives to form the pyrazole ring.

    Introduction of Difluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine, chlorine, and difluoromethyl groups can influence the compound’s binding affinity and activity towards these targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar substituents on the phenyl ring but lacking the pyrazole and difluoromethyl groups.

    (2-Bromo-4-chlorophenyl)methanamine hydrochloride: Another related compound with a different functional group attached to the phenyl ring.

Uniqueness

4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring and the difluoromethyl group, which impart specific chemical and biological properties not found in the similar compounds mentioned above. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6BrClF2N2

Molecular Weight

307.52 g/mol

IUPAC Name

4-(2-bromo-4-chlorophenyl)-1-(difluoromethyl)pyrazole

InChI

InChI=1S/C10H6BrClF2N2/c11-9-3-7(12)1-2-8(9)6-4-15-16(5-6)10(13)14/h1-5,10H

InChI Key

OYYKWWMUKJZEDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=CN(N=C2)C(F)F

Origin of Product

United States

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